molecular formula C20H15N3O2 B2705091 (E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide CAS No. 1799264-85-9

(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide

Cat. No. B2705091
CAS RN: 1799264-85-9
M. Wt: 329.359
InChI Key: NYIMWGOGEKJRBM-ZHACJKMWSA-N
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Description

Synthesis Analysis

Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities and have become an important synthon in the development of new drugs . The synthesis of imidazole derivatives can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of “(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide” includes a furan ring, an imidazo[1,2-a]pyridine ring, and a phenyl ring. The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle recognized for its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines, a key component of this compound, can be achieved through various chemical reactions. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of “(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide” are not provided in the available literature.

Scientific Research Applications

Anticancer Agents

The compound has been identified as a potential covalent anticancer agent . It has been used in the development of novel KRAS G12C inhibitors, which are potent anticancer agents for KRAS G12C-mutated NCI-H358 cells . The success of these inhibitors has spurred the search for novel scaffolds to install covalent warheads .

Scaffold for Drug Development

Imidazo[1,2-a]pyridine, a core component of the compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the synthesis of various chemical compounds .

Material Science Applications

The compound is also useful in material science because of its structural character . It can be synthesized from easily available chemicals, making it desirable for various branches of chemistry .

Development of Covalent Inhibitors

The compound has been utilized in the development of covalent inhibitors . This has been facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) .

Optoelectronic Devices

The compound has shown potential in the field of optoelectronics . It has been reported in different technological applications, such as optoelectronic devices .

Sensors

The compound has been used in the development of sensors . Its unique properties make it suitable for use in various sensing technologies .

Emitters for Confocal Microscopy and Imaging

The compound has been used as emitters for confocal microscopy and imaging . This application has seen many promising innovations in recent years .

Versatile Scaffold in Organic Synthesis

Imidazo[1,2-a]pyrazine, a component of the compound, acts as a versatile scaffold in organic synthesis . It has been used in the development of various synthetic methods and illustrates its reactivity and multifarious biological activity .

Future Directions

The imidazole core and its derivatives, including “(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide”, have a broad range of chemical and biological properties, making them valuable in the development of new drugs . As such, future research may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry .

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-20(11-10-15-6-5-13-25-15)22-17-8-2-1-7-16(17)18-14-23-12-4-3-9-19(23)21-18/h1-14H,(H,22,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIMWGOGEKJRBM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide

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